molecular formula C19H21NO B13691956 2-(Dibenzylamino)cyclopentanone

2-(Dibenzylamino)cyclopentanone

Cat. No.: B13691956
M. Wt: 279.4 g/mol
InChI Key: HIUMGKLRRQVUEG-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)cyclopentanone is an organic compound that belongs to the class of cyclopentanones It features a cyclopentanone ring substituted with a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with dibenzylamine in the presence of a suitable catalyst. For example, the reaction can be carried out using a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a continuous flow preparation method could involve the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(Dibenzylamino)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)cyclopentanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzylamino-1-methylcyclohexanol
  • Dibenzylamino-1-trifluoromethylcyclohexanol

Comparison

2-(Dibenzylamino)cyclopentanone is unique due to its cyclopentanone ring structure, which imparts different chemical properties compared to similar compounds with cyclohexanol rings.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

2-(dibenzylamino)cyclopentan-1-one

InChI

InChI=1S/C19H21NO/c21-19-13-7-12-18(19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2

InChI Key

HIUMGKLRRQVUEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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